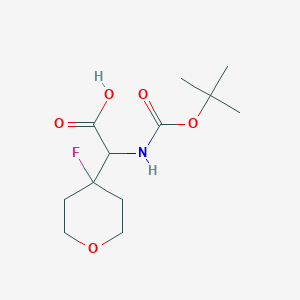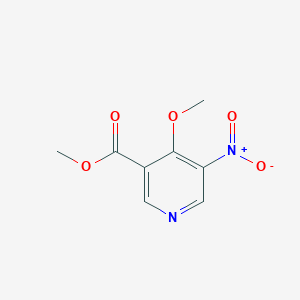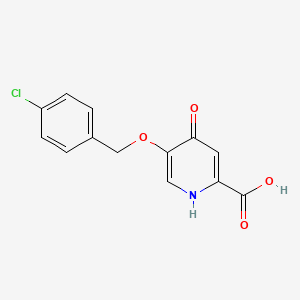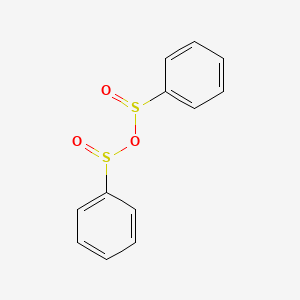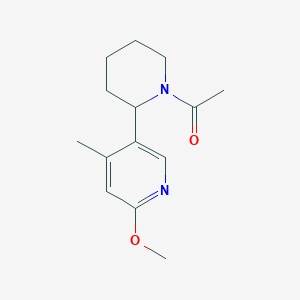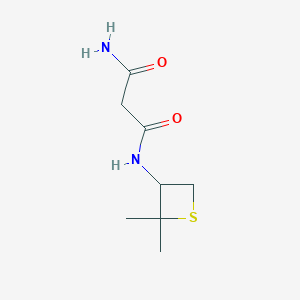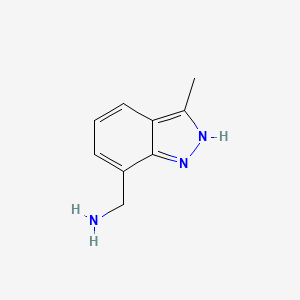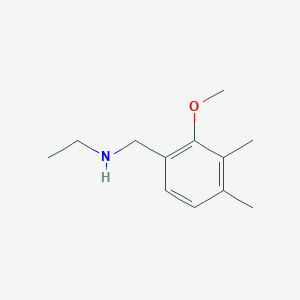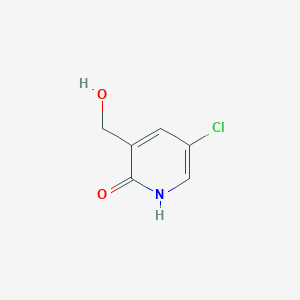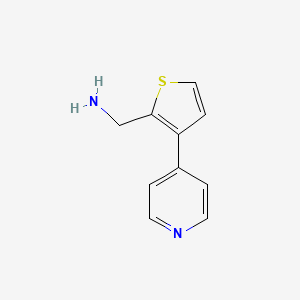
(3-(Pyridin-4-yl)thiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-4-yl)thiophen-2-yl)methanamine: is an organic compound with the molecular formula C10H10N2S This compound features a pyridine ring and a thiophene ring connected via a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-4-yl)thiophen-2-yl)methanamine typically involves the reaction of 3-(pyridin-4-yl)thiophene with a suitable amine source under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving batch reactors and continuous flow systems could be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridine ring or the thiophene ring, leading to partially or fully reduced products.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine or thiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays, interacting with specific proteins or enzymes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (3-(Pyridin-4-yl)thiophen-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- (3-(Pyridin-3-yl)thiophen-2-yl)methanamine
- (3-(Pyridin-2-yl)thiophen-2-yl)methanamine
- (3-(Pyridin-4-yl)furan-2-yl)methanamine
Uniqueness: The unique combination of the pyridine and thiophene rings in (3-(Pyridin-4-yl)thiophen-2-yl)methanamine provides distinct electronic properties, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C10H10N2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
(3-pyridin-4-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-7-10-9(3-6-13-10)8-1-4-12-5-2-8/h1-6H,7,11H2 |
Clé InChI |
COIQVJUDPHKNEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=C(SC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


